Formamide, N-(4-(4-nitro-2-thienyl)-2-thiazolyl)-
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Overview
Description
Formamide, N-(4-(4-nitro-2-thienyl)-2-thiazolyl)- is a complex organic compound that belongs to the class of formamides These compounds are characterized by the presence of a formyl group attached to an amine The specific structure of this compound includes a nitro group attached to a thienyl ring, which is further connected to a thiazolyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Formamide, N-(4-(4-nitro-2-thienyl)-2-thiazolyl)- typically involves multi-step organic reactions. One common approach is to start with the thienyl and thiazolyl precursors, which are then subjected to nitration to introduce the nitro group. The final step involves the formation of the formamide linkage through a condensation reaction with formic acid or its derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully chosen to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Formamide, N-(4-(4-nitro-2-thienyl)-2-thiazolyl)- can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The thienyl and thiazolyl rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Various substituted thienyl and thiazolyl compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development due to its unique structure and reactivity.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Formamide, N-(4-(4-nitro-2-thienyl)-2-thiazolyl)- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
Formamide, N-(4-nitro-2-thienyl)-: Lacks the thiazolyl ring.
Formamide, N-(4-(4-nitro-2-thiazolyl)-2-thienyl)-: Similar structure but different ring arrangement.
Thiazole derivatives: Compounds with similar thiazolyl rings but different substituents.
Uniqueness
Formamide, N-(4-(4-nitro-2-thienyl)-2-thiazolyl)- is unique due to the combination of thienyl and thiazolyl rings with a nitro group, providing distinct chemical and biological properties compared to other formamides and heterocyclic compounds.
Properties
CAS No. |
58139-52-9 |
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Molecular Formula |
C8H5N3O3S2 |
Molecular Weight |
255.3 g/mol |
IUPAC Name |
N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]formamide |
InChI |
InChI=1S/C8H5N3O3S2/c12-4-9-8-10-6(3-16-8)7-1-5(2-15-7)11(13)14/h1-4H,(H,9,10,12) |
InChI Key |
VCSNGJUGVQLUSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=C1[N+](=O)[O-])C2=CSC(=N2)NC=O |
Origin of Product |
United States |
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